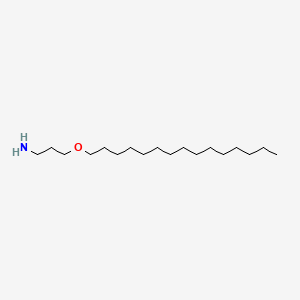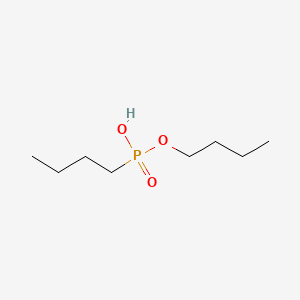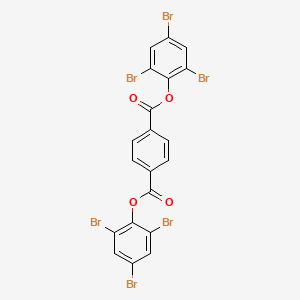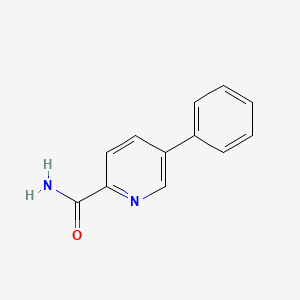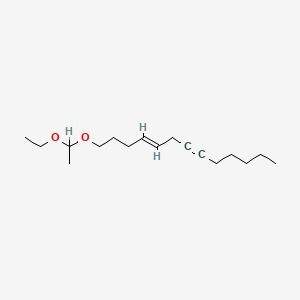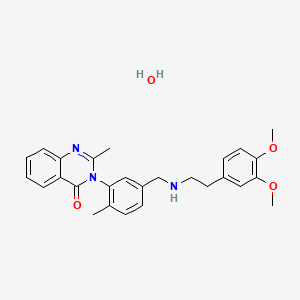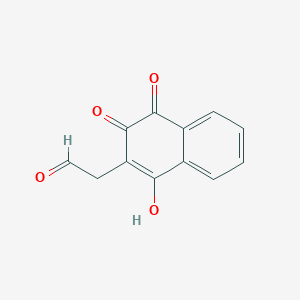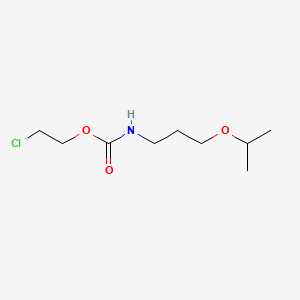
1-(1-Cyclohexenyl)-2-methylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Cyclohexenyl)-2-methylpropan-1-one is an organic compound with the molecular formula C10H16O It is a ketone characterized by a cyclohexene ring attached to a methylpropanone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(1-Cyclohexenyl)-2-methylpropan-1-one can be synthesized through the self-condensation of cyclohexanone. This reaction typically involves the use of catalysts such as TiO2/Al2O3 under specific conditions. For instance, the reaction can be carried out at a temperature of 393.15 K with a catalyst dosage of 8% and an agitation rate of 300 r/min for 120 minutes . Another method involves the use of morpholine and p-toluenesulfonic acid in toluene, where cyclohexanone is heated to boiling under reflux .
Industrial Production Methods: The industrial production of this compound often involves continuous flow synthesis techniques. This method allows for the integration of multiple chemical transformations in a single platform, enhancing efficiency and yield. For example, a five-step continuous flow synthesis starting from cyclohexanone has been developed, achieving an overall yield of up to 56% .
Análisis De Reacciones Químicas
Types of Reactions: 1-(1-Cyclohexenyl)-2-methylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed for nucleophilic substitution reactions.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted ketones or alcohols, depending on the reagents used.
Aplicaciones Científicas De Investigación
1-(1-Cyclohexenyl)-2-methylpropan-1-one has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of fine chemicals and pharmaceuticals.
Biology: The compound can be used in biochemical studies to investigate enzyme-catalyzed reactions involving ketones.
Mecanismo De Acción
The mechanism of action of 1-(1-Cyclohexenyl)-2-methylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound’s ketone group can undergo nucleophilic addition reactions, forming intermediates that participate in further chemical transformations. The cyclohexene ring provides structural stability and influences the compound’s reactivity .
Comparación Con Compuestos Similares
1-(1-Cyclohexenyl)ethanone: Similar structure but with an ethanone group instead of a methylpropanone group.
2-(1-Cyclohexenyl)ethylamine: Contains an amine group instead of a ketone group.
Uniqueness: 1-(1-Cyclohexenyl)-2-methylpropan-1-one is unique due to its specific combination of a cyclohexene ring and a methylpropanone group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various synthetic and industrial applications.
Propiedades
Número CAS |
56922-88-4 |
|---|---|
Fórmula molecular |
C10H16O |
Peso molecular |
152.23 g/mol |
Nombre IUPAC |
1-(cyclohexen-1-yl)-2-methylpropan-1-one |
InChI |
InChI=1S/C10H16O/c1-8(2)10(11)9-6-4-3-5-7-9/h6,8H,3-5,7H2,1-2H3 |
Clave InChI |
CZUHTUVRLZFIGP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(=O)C1=CCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




